molecular formula C16H22N6O2 B2630501 7-allyl-3-(tert-butyl)-1,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923487-65-4

7-allyl-3-(tert-butyl)-1,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2630501
CAS No.: 923487-65-4
M. Wt: 330.392
InChI Key: LQZMBFOGJDCMHA-UHFFFAOYSA-N
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Description

7-allyl-3-(tert-butyl)-1,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized various derivatives of triazino and triazolo purine, exploring their chemical structures and potential as scaffolds for further biological activity investigations. For instance, the synthesis and molecular structure characterization of allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one have been detailed, highlighting the methods to introduce allyl groups into the purine ring system, thereby affecting the compound's electronic and steric properties (Hwang et al., 2006).

Biological Activities

The compound and its derivatives have been part of studies investigating anticancer, anti-HIV, and antimicrobial activities. For example, certain tricyclic triazino and triazolo purine derivatives have shown considerable activity against various cancer cell lines, moderate anti-HIV activity, and significant antimicrobial effects against pathogens like P. aeruginosa and S. aureus, showcasing the therapeutic potential of these molecules (Ashour et al., 2012).

Anticancer and Anti-Proliferative Effects

Further investigations into novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have demonstrated strong anti-proliferative activity against human cancer cell lines, suggesting that modifications of the purine core can lead to potent anticancer agents. These studies not only provide insight into the compound's potential therapeutic uses but also contribute to the development of new anticancer strategies (Ramya Sucharitha et al., 2021).

Chemical Reactivity and Transformations

Research has also focused on the chemical reactivity and transformations of similar compounds, revealing their potential for creating diverse molecular structures through reactions with various agents. These studies have implications for synthetic chemistry, offering pathways to new compounds with potentially valuable biological and pharmacological properties (Kravchenko et al., 2014).

Properties

IUPAC Name

3-tert-butyl-1,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-7-8-21-13(23)11-12(19(5)15(21)24)17-14-20(6)18-10(9-22(11)14)16(2,3)4/h7H,1,8-9H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZMBFOGJDCMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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